N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride
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Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound combines the functional groups of benzamide, thiazole, and dihydroisoquinoline, making it a molecule of interest in various chemical, biological, and industrial fields.
Preparation Methods
Synthetic Routes
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride involves a multi-step process:
Formation of the Thiazole Ring: : Thiazole synthesis can begin with the reaction of α-haloketones with thioureas under mild conditions.
Introduction of the Benzamide Group: : The 2-fluorobenzoic acid undergoes activation (e.g., with thionyl chloride) to form the corresponding acyl chloride, which then reacts with the thiazole intermediate.
Formation of Dihydroisoquinoline Derivative: : Reduction of isoquinoline derivatives followed by N-alkylation introduces the dihydroisoquinoline moiety.
Final Coupling: : The intermediate compounds are coupled under conditions that favor the formation of the amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound likely involves optimized conditions for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, potentially yielding different oxidation states of the thiazole ring.
Reduction: : Reduction, using agents like sodium borohydride, affects the isoquinoline moiety, possibly forming dihydro derivatives.
Substitution: : The fluorobenzamide group allows for electrophilic aromatic substitution, using reagents like nitronium ions or bromine under controlled conditions.
Hydrolysis: : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acids and amines.
Scientific Research Applications
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride has found applications in several research fields:
Chemistry: : Serves as an intermediate in the synthesis of complex organic molecules.
Biology: : Used as a probe for studying enzyme kinetics and binding interactions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Potentially utilized as a catalyst or a building block for specialty chemicals.
Mechanism of Action
The compound's effects are primarily due to its interaction with specific molecular targets. The thiazole and dihydroisoquinoline moieties may allow it to bind to particular enzymes or receptors, modulating their activity. Fluorobenzamide's influence enhances binding affinity and specificity, facilitating detailed study of biological pathways and mechanisms.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride stands out due to its combination of functional groups. Similar compounds include:
2-Fluorobenzamides: : Lacking thiazole or dihydroisoquinoline elements, these are less versatile.
Thiazole-Benzamides: : Missing the dihydroisoquinoline part, they might show different biological activities.
Dihydroisoquinoline Derivatives: : Without the fluorobenzamide and thiazole, their application spectrum is narrower.
This compound's uniqueness stems from its comprehensive range of chemical functionalities and diverse application potential.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNHKYVAULKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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